An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methylhexane
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-5-methylhexane, a halogenated hydrocarbon of interest in organic synthesis and potential pharmaceutical applications. Due to the limited availability of experimentally-derived data in peer-reviewed literature, this guide combines reported information with computational predictions and comparative data from analogous compounds to offer a thorough profile.
Core Chemical and Physical Properties
2-Bromo-5-methylhexane is a secondary bromoalkane. Its structure, featuring a bromine atom on the second carbon of a methyl-substituted hexane (B92381) chain, makes it a versatile intermediate for introducing the 5-methylhexyl group into various molecular scaffolds.
Table 1: General and Computational Properties of 2-Bromo-5-methylhexane
| Property | Value | Source |
| IUPAC Name | 2-bromo-5-methylhexane | PubChem[1] |
| CAS Number | 6570-93-0 | CymitQuimica, Guidechem[2][3][4][5] |
| Molecular Formula | C₇H₁₅Br | CymitQuimica, Guidechem, PubChem[1][2][3][4][5] |
| Molecular Weight | 179.10 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)CCC(C)Br | Guidechem, PubChem[1][3] |
| InChI Key | FLXWXUODAGCSPP-UHFFFAOYSA-N | CymitQuimica, Guidechem[2][3][5] |
| XLogP3-AA (Predicted) | 3.5 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Complexity (Predicted) | 50.3 | Guidechem[4] |
Table 2: Estimated Physical Properties of 2-Bromo-5-methylhexane
| Property | Value | Source |
| Boiling Point | Estimated | No experimental data found. |
| Melting Point | Estimated | No experimental data found. |
| Density | Estimated | No experimental data found. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., diethyl ether, ethanol, dichloromethane) | Inferred from properties of similar bromoalkanes. |
Spectroscopic Data (Predicted and Comparative)
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¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be complex due to the chirality at the C2 position and the diastereotopic protons in the methylene (B1212753) groups. Key expected signals include a multiplet for the proton at C2 (adjacent to the bromine), a multiplet for the proton at C5, and several overlapping multiplets for the methylene protons. The terminal methyl groups would appear as doublets.
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¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine (C2) would be shifted downfield.
-
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic C-H stretching vibrations around 2850-3000 cm⁻¹. A C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
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Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and cleavage of the carbon-carbon bonds.
Synthesis and Purification Protocols
While a specific, detailed experimental protocol for the synthesis of 2-Bromo-5-methylhexane is not widely published, a general approach involves the bromination of 5-methyl-2-hexanol (B47235). A plausible synthetic route is also suggested from 2,5-dimethylhexanoic acid.[2]
General Experimental Protocol for Synthesis via Bromination of 5-methyl-2-hexanol
This protocol is a representative procedure for the synthesis of secondary bromoalkanes from the corresponding alcohol.
Materials:
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5-methyl-2-hexanol
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Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)
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Anhydrous diethyl ether or other suitable solvent
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate
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Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methyl-2-hexanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
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Slowly add phosphorus tribromide (or concentrated hydrobromic acid) to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and quench by slowly pouring it over crushed ice.
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Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure.
General Experimental Protocol for Purification by Flash Column Chromatography
Materials:
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Crude 2-Bromo-5-methylhexane
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Silica (B1680970) gel (230-400 mesh)
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Hexane and ethyl acetate (B1210297) (or other suitable eluents)
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Chromatography column, flasks for fraction collection, TLC plates, UV lamp.
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate with a low percentage of the more polar solvent).
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Pack the chromatography column with the silica gel slurry.
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Dissolve the crude 2-Bromo-5-methylhexane in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
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Carefully load the sample onto the top of the silica gel bed.
-
Elute the compound from the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-5-methylhexane.
Reactivity and Reaction Mechanisms
As a secondary alkyl halide, 2-Bromo-5-methylhexane can undergo nucleophilic substitution reactions through both Sₙ1 and Sₙ2 mechanisms. The preferred pathway is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
Nucleophilic Substitution: Sₙ1 vs. Sₙ2 Pathways
The reaction of (R)-2-bromo-5-methylhexane with a nucleophile such as sodium hydroxide (B78521) can proceed via two distinct pathways, leading to different stereochemical outcomes.[3]
The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at the chiral center. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. The nucleophile then attacks the carbocation from either face, leading to a racemic mixture of products. This pathway is favored by weak nucleophiles and polar protic solvents.
Safety and Handling
2-Bromo-5-methylhexane is classified as a flammable liquid and vapor. It is also reported to cause skin and eye irritation and may cause respiratory irritation.[1]
Table 3: GHS Hazard Statements for 2-Bromo-5-methylhexane
| Hazard Code | Statement |
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Potential Applications
While specific applications of 2-Bromo-5-methylhexane are not extensively documented, its role as an alkylating agent suggests its utility in the synthesis of more complex molecules.[6] Halogenated hydrocarbons are common building blocks in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs). The 5-methylhexyl moiety is present in some biologically active compounds, and 2-Bromo-5-methylhexane could serve as a key intermediate in their synthesis. There are also mentions of its potential anti-inflammatory and anti-cancer properties, though these require further investigation.[6]
Conclusion
2-Bromo-5-methylhexane is a chemical compound with potential applications in organic synthesis and drug discovery. This guide has summarized the available chemical and physical data, provided representative experimental protocols, and detailed the key reaction mechanisms. Further experimental investigation is required to fully characterize its properties and unlock its synthetic potential. Researchers are encouraged to consult the primary literature and safety data sheets before using this compound.
References
- 1. 2-Bromo-5-methylhexane | C7H15Br | CID 15716192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-5-METHYLHEXANE synthesis - chemicalbook [chemicalbook.com]
- 3. Solved The reaction of (R)-2-bromo-5-methylhexane (J) with | Chegg.com [chegg.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Bromo-5-methylhexane | CymitQuimica [cymitquimica.com]
- 6. biosynth.com [biosynth.com]
